Tris(2-isopropylphenyl) phosphate-d21

Catalog No.
S12904777
CAS No.
M.F
C27H33O4P
M. Wt
473.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris(2-isopropylphenyl) phosphate-d21

Product Name

Tris(2-isopropylphenyl) phosphate-d21

IUPAC Name

tris[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenyl] phosphate

Molecular Formula

C27H33O4P

Molecular Weight

473.6 g/mol

InChI

InChI=1S/C27H33O4P/c1-19(2)22-13-7-10-16-25(22)29-32(28,30-26-17-11-8-14-23(26)20(3)4)31-27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,19D,20D,21D

InChI Key

LIPMRGQQBZJCTM-OBXWELKPSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C(C)C)OC3=CC=CC=C3C(C)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC3=CC=CC=C3C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Tris(2-isopropylphenyl) phosphate-d21 is a deuterated variant of tris(2-isopropylphenyl) phosphate, a chemical compound widely used as a flame retardant and plasticizer. This compound features three isopropylphenyl groups attached to a phosphate moiety, which enhances its effectiveness in various applications, particularly in polymers and coatings. The deuteration (indicated by the “-d21”) refers to the substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen, which can be useful in tracing studies and analytical chemistry.

Characteristic of phosphate esters. These include:

  • Hydrolysis: It can react with water to form phosphoric acid and isopropylphenol derivatives.
  • Transesterification: This reaction can occur with alcohols, leading to the formation of new phosphate esters.
  • Oxidation: Under certain conditions, it may be oxidized to form various phosphonic or phosphinic acids.

These reactions can be influenced by factors such as temperature, pH, and the presence of catalysts.

Research indicates that tris(2-isopropylphenyl) phosphate-d21 and its non-deuterated counterpart exhibit varying degrees of biological activity. Studies have shown potential effects on endocrine systems and reproductive health due to their structural similarity to hormones. Additionally, metabolites of this compound have been detected in human urine, suggesting possible bioaccumulation and exposure risks through environmental pathways .

The synthesis of tris(2-isopropylphenyl) phosphate-d21 typically involves:

  • Preparation of Isopropylphenol: This is achieved by alkylation of phenol with isopropyl groups.
  • Phosphorylation: The isopropylphenol is then reacted with phosphorus oxychloride or phosphorus pentoxide under controlled conditions to form the phosphate ester.
  • Deuteration: In the case of the deuterated form, deuterated reagents are used during the synthesis process to ensure the incorporation of deuterium into the final product.

Tris(2-isopropylphenyl) phosphate-d21 finds applications in various fields:

  • Flame Retardants: Used in plastics and textiles to enhance fire resistance.
  • Plasticizers: Improves flexibility and durability in polymer products.
  • Analytical Chemistry: Its deuterated form is useful in mass spectrometry and NMR studies for tracing and quantifying compounds in environmental samples.

Interaction studies involving tris(2-isopropylphenyl) phosphate-d21 focus on its behavior in biological systems and environmental matrices. Research has shown that it can interact with proteins and enzymes, potentially influencing metabolic pathways. Furthermore, studies on its environmental persistence indicate that it may bind to soil particles or sediments, affecting its bioavailability and toxicity profiles .

Tris(2-isopropylphenyl) phosphate-d21 shares structural similarities with several other aryl phosphates. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Tris(3,5-dimethylphenyl) phosphateAryl PhosphateEnhanced thermal stability due to methyl groups
Tris(2-chloroethyl) phosphateAryl PhosphateChlorine substituents increase reactivity
Triphenyl phosphateAryl PhosphateWidely studied; serves as a baseline for comparisons
Bis(2-isopropylphenyl) phenyl phosphateAryl PhosphateContains fewer isopropyl groups; different properties

Uniqueness

Tris(2-isopropylphenyl) phosphate-d21 stands out due to its specific deuteration which allows for precise tracking in biological and environmental studies. Its unique combination of isopropyl groups contributes to its effectiveness as a flame retardant while also presenting potential health concerns regarding endocrine disruption.

XLogP3

8.3

Hydrogen Bond Acceptor Count

4

Exact Mass

473.34345819 g/mol

Monoisotopic Mass

473.34345819 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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